
mGluR2 agonist 1 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mGluR2 agonist 1 (hydrochloride): is a potent and selective agonist for metabotropic glutamate receptor subtype 2 (mGluR2). Metabotropic glutamate receptors are a type of glutamate receptor that are active through an indirect metabotropic process. These receptors are part of the group C family of G-protein-coupled receptors (GPCRs) and play a crucial role in modulating synaptic transmission and neuronal excitability .
Méthodes De Préparation
The synthesis of mGluR2 agonist 1 (hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
mGluR2 agonist 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
mGluR2 agonist 1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: It is used to investigate the role of mGluR2 in various biological processes, including synaptic transmission and neuronal excitability.
Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and anxiety.
Industry: It is used in the development of new drugs and therapeutic agents targeting metabotropic glutamate receptors
Mécanisme D'action
mGluR2 agonist 1 (hydrochloride) exerts its effects by binding to and activating metabotropic glutamate receptor subtype 2 (mGluR2). This activation leads to the inhibition of adenylate cyclase activity, resulting in a decrease in the levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates various intracellular signaling pathways, ultimately affecting synaptic transmission and neuronal excitability .
Comparaison Avec Des Composés Similaires
mGluR2 agonist 1 (hydrochloride) can be compared with other similar compounds, such as:
LY379268: Another selective agonist for mGluR2, used in research to study the effects of mGluR2 activation.
LY354740: A selective agonist for mGluR2 and mGluR3, used in research to investigate the role of these receptors in various biological processes.
LY341495: A selective antagonist for mGluR2 and mGluR3, used to study the inhibitory effects on these receptors.
The uniqueness of mGluR2 agonist 1 (hydrochloride) lies in its high selectivity and potency for mGluR2, making it a valuable tool for studying the specific functions and therapeutic potential of this receptor .
Propriétés
Formule moléculaire |
C7H12ClNO4 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
(1R,2R)-2-[(S)-amino(carboxy)methyl]-1-methylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO4.ClH/c1-7(6(11)12)2-3(7)4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t3-,4-,7+;/m0./s1 |
Clé InChI |
QWPZQJSGAWBTFK-WVADXRAYSA-N |
SMILES isomérique |
C[C@]1(C[C@H]1[C@@H](C(=O)O)N)C(=O)O.Cl |
SMILES canonique |
CC1(CC1C(C(=O)O)N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)
![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
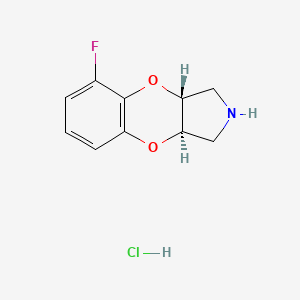
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
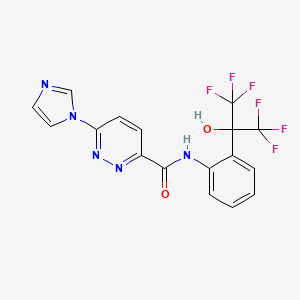
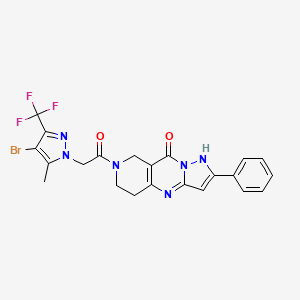
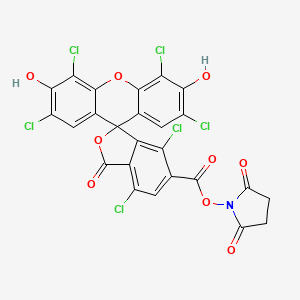
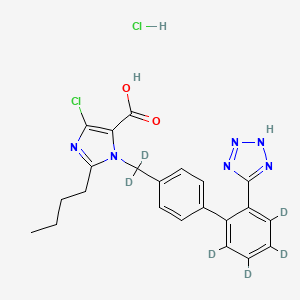
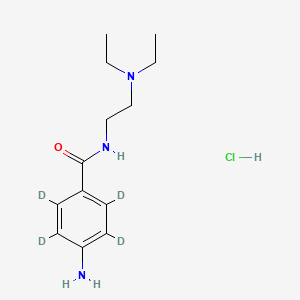

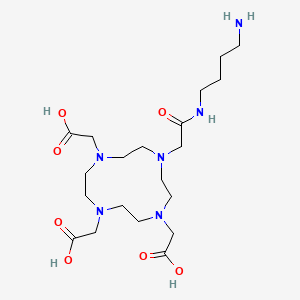

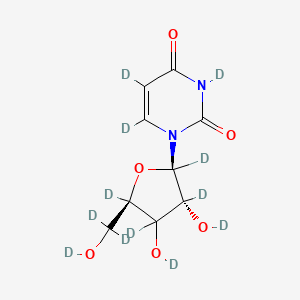
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
